molecular formula C21H55O8PSi5 B13832763 Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester CAS No. 32046-28-9

Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester

Katalognummer: B13832763
CAS-Nummer: 32046-28-9
Molekulargewicht: 607.1 g/mol
InChI-Schlüssel: OABPYCCCPPLWNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester is a chemical compound with the molecular formula C21H55O8PSi5 and a molecular weight of 607.0579 . This compound is known for its unique structure, which includes multiple trimethylsilyl groups, making it a valuable reagent in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester typically involves the reaction of phosphoric acid derivatives with trimethylsilyl-protected glycerol derivatives. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups. Common reagents used in the synthesis include trimethylsilyl chloride and base catalysts such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted silyl compounds, and various oxidized or reduced forms depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can form stable bonds with hydroxyl and amino groups, protecting them from unwanted reactions. This property is particularly useful in organic synthesis and drug formulation, where selective protection and deprotection of functional groups are crucial .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester is unique due to its multiple silyl groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a versatile reagent in both research and industrial applications .

Eigenschaften

CAS-Nummer

32046-28-9

Molekularformel

C21H55O8PSi5

Molekulargewicht

607.1 g/mol

IUPAC-Name

bis[2,3-bis(trimethylsilyloxy)propyl] trimethylsilyl phosphate

InChI

InChI=1S/C21H55O8PSi5/c1-31(2,3)25-18-20(27-33(7,8)9)16-23-30(22,29-35(13,14)15)24-17-21(28-34(10,11)12)19-26-32(4,5)6/h20-21H,16-19H2,1-15H3

InChI-Schlüssel

OABPYCCCPPLWNE-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OCC(COP(=O)(OCC(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.